Boc-D-Bpa-OH Boc-D-Bpa-OH
Brand Name: Vulcanchem
CAS No.: 117666-94-1
VCID: VC21544953
InChI: InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C21H23NO5
Molecular Weight: 369,42 g/mole

Boc-D-Bpa-OH

CAS No.: 117666-94-1

Cat. No.: VC21544953

Molecular Formula: C21H23NO5

Molecular Weight: 369,42 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-Bpa-OH - 117666-94-1

Specification

CAS No. 117666-94-1
Molecular Formula C21H23NO5
Molecular Weight 369,42 g/mole
IUPAC Name (2R)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1
Standard InChI Key HIQJNYPOWPXYIC-QGZVFWFLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identifiers

  • IUPAC Name: (2R)-3-(4-benzoylphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid .

  • Synonyms: Boc-D-Bpa-OH, Boc-D-Phe(4-Bz)-OH, Boc-D-4-Benzoylphenylalanine .

  • Molecular Formula: C21H23NO5C_{21}H_{23}NO_5 .

  • Molecular Weight: 369.42 g/mol .

  • CAS Number: 117666-94-1 .

Structural Information

  • SMILES Notation: CC(C)(C)OC(=O)NC@HC(O)=O .

  • InChI Key: HIQJNYPOWPXYIC-QGZVFWFLSA-N .

Applications and Uses

Boc-D-Bpa-OH is primarily utilized in biochemical research, particularly in peptide synthesis and structural studies:

Role in Peptide Synthesis

Boc-D-Bpa-OH is a derivative of D-phenylalanine with a tert-butoxycarbonyl (Boc) protecting group and a benzoyl substitution at the para position of the phenyl ring. This compound is widely used as a building block for synthesizing peptides with specific structural or functional properties .

Photoreactive Amino Acid

The benzoyl group in Boc-D-Bpa-OH contributes to its photoreactive nature, making it suitable for studying protein-protein interactions or cross-linking experiments under UV light .

Hazard Classification

Boc-D-Bpa-OH is classified as an irritant:

  • Hazard Class: Irritant (WGK Germany: Class 3) .

Storage Recommendations

To maintain stability, Boc-D-Bpa-OH should be stored at temperatures between 2–8°C in a dry environment away from direct sunlight or moisture .

Protective Measures

When handling Boc-D-Bpa-OH:

  • Use protective gloves compliant with EU Directive 89/686/EEC.

  • Employ respiratory protection if exposure limits are exceeded or irritation occurs .

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